Anastrozole Mono Acid

Overview

Description

Anastrozole is a potent and selective non-steroidal aromatase inhibitor . It is used to treat early hormone receptor-positive breast cancer. It is also used for first-line treatment of hormone receptor-positive or hormone receptor-unknown advanced or metastatic (cancer that has spread) breast cancer .

Synthesis Analysis

The synthesis of Anastrozole involves the inhibition of estrogen synthesis. Fulvestrant binds and accelerates degradation of estrogen receptors .

Molecular Structure Analysis

Anastrozole has a molecular formula of C17H19N5 and an average mass of 293.366 Da . It is a potent and highly selective aromatase (CYP19) inhibitor with an IC50 value of 15 nM .

Chemical Reactions Analysis

Anastrozole is determined in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). The detection is performed on an Agilent 6410-2K triple quadrupole tandem mass spectrometer by multiple reaction monitoring in the preset mass range 294.2 → 225.1 using atmospheric-pressure chemical ionization in positive-ion mode .

Physical And Chemical Properties Analysis

Anastrozole is a white or off-white crystalline powder. It is soluble in acetonitrile or ethyl acetate, soluble in ethanol, and almost insoluble in water . It has a density of 1.1±0.1 g/cm3, a boiling point of 469.7±55.0 °C at 760 mmHg, and a flash point of 237.9±31.5 °C .

Scientific Research Applications

Therapy for Postmenopausal Women with Hormone-Receptor-Positive Breast Cancer

Anastrozole is a potent and selective non-steroidal aromatase inhibitor used for therapy of postmenopausal women with hormone-receptor-positive breast cancer . It reduces the level of circulating estradiol, which has a therapeutic effect in women in postmenopause with estrogen-positive breast cancer .

Quantitative Determination of Anastrozole in Human Plasma

Anastrozole can be determined in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). This procedure can be applied successfully to both therapeutic monitoring of anastrozole and drug bioequivalence studies .

Electrochemical Oxidation of Anastrozole

The electrochemical oxidation (EO) of anastrozole is studied for its degradation. The role of various operating parameters, such as current density, pH, ANZ concentration, nature of supporting electrolytes, water composition, and water matrix, have been evaluated .

Aromatase Inhibitor Resistance Research

Anastrozole, along with other drugs like letrozole and exemestane, can inhibit aromatization of androgen in vivo by >99%, often decrease circulating oestrogens to undetectable levels, and, in hormone-dependent breast cancers, reduce tumour proliferation and growth .

Pharmaceutical Analysis of Biological Samples

The application of HPLC–MS in pharmaceutical analysis of biological samples has become dominant because it enables non-volatile and thermally unstable compounds to be analyzed .

Clinical Application of Anastrozole in Postmenopausal Women

Anastrozole does not exhibit progestagenic, androgenic, and estrogenic activity. In addition, it does not affect cortisol and aldosterone secretion at therapeutic doses. Anastrozole exhibits higher potency and a better safety profile for initial adjuvant therapy of early-stage estrogen-positive breast cancer in postmenopausal women .

Mechanism of Action

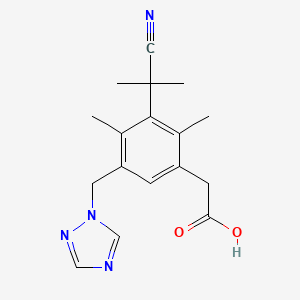

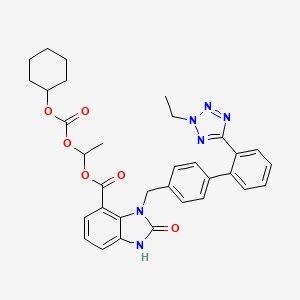

Anastrozole Mono Acid, also known as 2-[3-(2-cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid, is a competitive, selective, non-steroidal aromatase inhibitor . It plays a significant role in the treatment of hormone receptor-positive breast cancer in postmenopausal women .

Target of Action

The primary target of Anastrozole Mono Acid is the aromatase enzyme . This enzyme is responsible for the conversion of androgens into estrogens, a process known as aromatization . By inhibiting this enzyme, Anastrozole Mono Acid effectively decreases circulating estrogen levels .

Mode of Action

Anastrozole Mono Acid works by competitively binding to the aromatase enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of androgens into estrogens, leading to a decrease in circulating estrogen levels . This is particularly beneficial in the treatment of estrogen-responsive breast cancer, as these cancers require estrogen for growth .

Biochemical Pathways

The primary biochemical pathway affected by Anastrozole Mono Acid is the aromatization of androgens into estrogens . By inhibiting the aromatase enzyme, Anastrozole Mono Acid disrupts this pathway, leading to a decrease in circulating estrogen levels . This results in the suppression of estrogen-dependent breast tumor growth .

Pharmacokinetics

Anastrozole Mono Acid is primarily metabolized in the liver, with approximately 85% undergoing N-dealkylation, hydroxylation, and glucuronidation . The elimination half-life is approximately 40-50 hours . Anastrozole’s clearance is mainly via hepatic metabolism and can therefore be altered in patients with hepatic impairment . Renal impairment has a negligible effect on total drug clearance as the renal route is a relatively minor clearance pathway for anastrozole .

Result of Action

The primary result of Anastrozole Mono Acid’s action is a decrease in circulating estrogen levels . This leads to a reduction in the growth and proliferation of estrogen-dependent breast cancers . In clinical trials, Anastrozole Mono Acid has been shown to be more effective and have a more favorable adverse effect profile compared to earlier estrogen receptor modulators such as tamoxifen .

Action Environment

The action of Anastrozole Mono Acid can be influenced by various environmental factors. For instance, patients with hepatic impairment may exhibit a lower clearance of Anastrozole Mono Acid compared to those with normal liver function . Additionally, according to an environmental risk assessment, the use of Anastrozole Mono Acid is predicted to present an insignificant risk to the environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-(2-cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-11-13(6-15(22)23)5-14(7-21-10-19-9-20-21)12(2)16(11)17(3,4)8-18/h5,9-10H,6-7H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVDRVMMMBAXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1CC(=O)O)CN2C=NC=N2)C)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anastrozole Mono Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

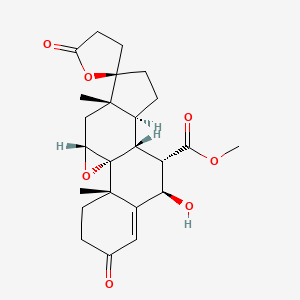

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)